Ethyl 15-bromopentadecanoate

Organic Synthesis Electrolysis ω-Bromoesters

Ethyl 15-bromopentadecanoate (CAS 101592-34-1) is a C15 ω-bromo fatty acid ethyl ester with the molecular formula C₁₇H₃₃BrO₂ and a molecular weight of 349.35 g/mol. As an omega-bromoester, it features a reactive terminal bromine atom at the opposite end of the carbon chain from a protected ethyl ester group, making it a critical bifunctional intermediate for lipid derivatization, radiopharmaceutical precursor synthesis, and specialty surfactant development.

Molecular Formula C17H33BrO2
Molecular Weight 349.3 g/mol
CAS No. 101592-34-1
Cat. No. B170490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 15-bromopentadecanoate
CAS101592-34-1
SynonymsETHYL 15-BROMOPENTADECANOATE
Molecular FormulaC17H33BrO2
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCCCCCBr
InChIInChI=1S/C17H33BrO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3
InChIKeyWTGINEVKLCVRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Ethyl 15-Bromopentadecanoate CAS 101592-34-1: Omega-Bromo Fatty Acid Ester for Targeted Synthesis


Ethyl 15-bromopentadecanoate (CAS 101592-34-1) is a C15 ω-bromo fatty acid ethyl ester with the molecular formula C₁₇H₃₃BrO₂ and a molecular weight of 349.35 g/mol . As an omega-bromoester, it features a reactive terminal bromine atom at the opposite end of the carbon chain from a protected ethyl ester group, making it a critical bifunctional intermediate for lipid derivatization, radiopharmaceutical precursor synthesis, and specialty surfactant development .

Ethyl 15-Bromopentadecanoate Specification: Why Chain Length and Ester Group Dictate Performance


While other ω-bromo fatty acid esters (e.g., C14, C16, C18) and the corresponding free acid (15-bromopentadecanoic acid) exist, their substitution for ethyl 15-bromopentadecanoate is not trivial. The specific C15 chain length optimizes lipophilicity (calculated LogP ≈ 6.02) and molecular packing for applications ranging from membrane probes to surfactant design . Critically, the ethyl ester protecting group confers distinct solubility and volatility profiles compared to the free acid (mp 66-69 °C) or methyl/tert-butyl esters, directly impacting purification, handling, and subsequent synthetic transformations [1]. Interchanging with adjacent chain length analogs can alter reaction kinetics, product physical states, and biological recognition, as demonstrated in comparative synthetic and in vivo studies detailed below.

Ethyl 15-Bromopentadecanoate Comparative Data: Synthetic Yield, Radiochemical Purity, and Pharmacokinetics


Synthetic Accessibility: Superior Yield in Electrolytic Coupling vs. C14 and C16 Analogs

In a direct comparison of mixed Kolbe electrolysis routes, the preparation of methyl 15-bromopentadecanoate (the methyl ester analog of the target compound) proceeded with a 37% yield. Under identical or analogous conditions, attempts to synthesize the shorter-chain methyl 14-bromotetradecanoate and the longer-chain methyl 16-bromohexadecanoate resulted in significantly inferior outcomes, with yields ranging from only 6% to 18% and accompanied by substantial purification challenges [1]. This demonstrates that the 15-carbon backbone represents a 'sweet spot' for synthetic accessibility via this specific and historically important electrochemical method, reducing development time and cost for projects requiring this core scaffold.

Organic Synthesis Electrolysis ω-Bromoesters

Radiopharmaceutical Utility: High-Yield Precursor for 99mTc-Labeled Liver Imaging Agents

The parent acid, 15-bromopentadecanoic acid—a direct hydrolysis product of ethyl 15-bromopentadecanoate—serves as a key precursor for liver-targeted radiopharmaceuticals. Upon derivatization with a tridentate chelating moiety and subsequent labeling with the [99mTc(CO)₃(H₂O)₃]⁺ precursor, the complex was obtained in a high radiochemical yield exceeding 95% (as characterized by HPLC) [1]. In vivo evaluation in mice demonstrated significant hepatic localization, with 23.5 ± 4.3% uptake of the injected dose per organ at 3 hours post-intravenous injection. This uptake nearly doubled to 43.8 ± 13.4% ID/organ when formulated as a Lipiodol suspension and administered via the portal vein [1]. This validates the C15 bromo-fatty acid backbone as a viable vector for liver-targeted theranostics, an application not readily achieved with shorter-chain fatty acid analogs.

Nuclear Medicine Radiochemistry Hepatocellular Carcinoma

Physicochemical Differentiation: Ethyl Ester vs. Free Acid for Improved Handling

Ethyl 15-bromopentadecanoate (MW 349.35) offers distinct physicochemical advantages over its free acid counterpart, 15-bromopentadecanoic acid (MW 321.29), for synthetic workflows. The free acid is a solid at room temperature with a reported melting point of 66-69 °C, which can complicate quantitative transfers and solubilization in organic reactions [1]. In contrast, the ethyl ester is a liquid or low-melting solid, facilitating easier handling and dissolution in common organic solvents for reactions such as Grignard couplings or nucleophilic substitutions. Furthermore, the ethyl ester group provides orthogonal protection for the carboxylic acid terminus, allowing for selective manipulation of the ω-bromo group without interference from a free acidic proton, a critical advantage over procuring the free acid directly [2].

Process Chemistry Chromatography Lipid Synthesis

Chain Length Specificity in Fatty Acid Metabolism Probes: The C15 Advantage

The chain length of a fatty acid derivative critically influences its metabolic fate and biodistribution. While C16 (palmitic acid) is the most abundant fatty acid in vivo, its ω-bromo derivatives can exhibit different pharmacokinetic profiles. A related study on 99mTc-labeled fatty acids functionalized at the ω-site revealed that the clearance rate is chain-length dependent: a C16 fatty acid complex (99mTc–Cys–FA16) showed a slower clearance of 2.31 ± 0.09 %ID/g in the heart at 15 minutes post-injection, compared to a C11 analog which cleared more rapidly (0.60 ± 0.02 %ID/g) [1]. By extension, the C15 backbone of ethyl 15-bromopentadecanoate positions it as an intermediate-length probe, potentially offering a distinct balance between target tissue retention and clearance for imaging or tracing studies, a property that distinguishes it from both shorter (e.g., C11) and longer (e.g., C16, C18) chain ω-bromoester analogs.

Metabolic Tracers β-Oxidation Lipidomics

Ethyl 15-Bromopentadecanoate Procurement Scenarios: Targeted Applications Based on Data


Synthesis of C15-Specific Lipid-Based Drug Delivery Systems

Researchers developing lipophilic drug conjugates or lipid nanoparticles (LNPs) requiring a specific C15 chain length should procure ethyl 15-bromopentadecanoate. The synthetic accessibility data (37% yield vs. 6-18% for C14/C16) [1] and the compound's favorable liquid-state handling properties [2] make it the most efficient starting material for constructing this precise fatty acid tether. Its ω-bromo group is a versatile handle for attaching targeting ligands or therapeutic payloads via thioether or amine linkages, while the ethyl ester can be selectively deprotected to reveal a free acid for further conjugation.

Development of 99mTc-Labeled Fatty Acid Analogs for Nuclear Medicine

Nuclear medicine departments and radiochemistry labs aiming to synthesize novel fatty acid-based imaging agents for the heart or liver should prioritize ethyl 15-bromopentadecanoate. The high radiochemical yield (>95%) achieved with its parent acid derivative validates this C15 scaffold for technetium-99m labeling [3]. Procuring this specific ester provides a validated entry point for creating new chelator-conjugated probes, where the predicted intermediate clearance profile of the C15 backbone (inferred from C11/C16 data) may offer optimal imaging contrast [4]. The ethyl ester protection also streamlines the synthesis of the ω-functionalized precursor prior to the final radiolabeling step.

Investigating Structure-Activity Relationships (SAR) in Fatty Acid Metabolism

Biochemists and pharmacologists conducting SAR studies on fatty acid transport, activation, or β-oxidation will find ethyl 15-bromopentadecanoate essential. The odd-chain C15 backbone serves as a distinct probe relative to the common C16 and C18 dietary fatty acids. By using this compound as a precursor for fluorescent or radiolabeled fatty acid analogs, researchers can explore how small changes in chain length affect enzyme substrate specificity and cellular uptake, leveraging the quantitative difference in chain-length dependent clearance rates observed for analogous compounds (e.g., 3.85-fold difference between C11 and C16) [4].

Custom Synthesis of Specialty ω-Functionalized Surfactants

Industrial R&D groups designing novel brominated surfactants or emulsifiers can utilize ethyl 15-bromopentadecanoate to create amphiphiles with a precise hydrophilic-lipophilic balance (HLB). The C15 chain length provides a unique hydrophobic tail that differs from the more common C12-C14 or C16-C18 industrial feedstocks, potentially yielding surfactants with distinct critical micelle concentrations (CMCs) and surface activity profiles [5]. The terminal bromine atom also allows for further functionalization with polar head groups to fine-tune surfactant properties.

Quote Request

Request a Quote for Ethyl 15-bromopentadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.